1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide
CAS No.: 251096-51-2
Cat. No.: VC7158986
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 251096-51-2 |
---|---|
Molecular Formula | C8H11N3O3S |
Molecular Weight | 229.25 |
IUPAC Name | 1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide |
Standard InChI | InChI=1S/C8H11N3O3S/c9-8(12)6-3-10-11(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H2,9,12) |
Standard InChI Key | XJYPFNPZUHOBDD-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carboxamide is inferred as C₈H₁₁N₃O₃S, derived from its structural components:
-
Pyrazole ring: C₃H₃N₂
-
1,1-Dioxothiolan-3-yl group: C₄H₆SO₂
-
Carboxamide substituent: CONH₂
The molecular weight is calculated as 245.26 g/mol (Table 1).
Property | Value |
---|---|
Molecular formula | C₈H₁₁N₃O₃S |
Molecular weight | 245.26 g/mol |
IUPAC name | 1-(1,1-dioxothiolan-3-yl)-1H-pyrazole-4-carboxamide |
Table 1: Molecular characteristics of 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carboxamide.
Structural Features
The compound’s architecture includes:
-
A pyrazole ring substituted at the 1-position with a 1,1-dioxothiolan-3-yl group and at the 4-position with a carboxamide moiety.
-
The thiolan ring (tetrahydrothiophene) is oxidized to a sulfone (two sulfur-oxygen double bonds), enhancing polarity and potential hydrogen-bonding capacity .
-
The carboxamide group (-CONH₂) introduces hydrogen-bond donor and acceptor sites, critical for molecular interactions in biological systems.
The stereochemistry at the thiolan-3-yl position may influence its three-dimensional conformation and bioactivity, though specific data on enantiomeric forms are unavailable .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis routes for this compound are documented, analogous pyrazole-thiolan derivatives are typically synthesized through multi-step protocols:
-
Pyrazole core formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions.
-
Thiolan ring introduction: Nucleophilic substitution or Mitsunobu reactions to attach the thiolan moiety to the pyrazole nitrogen .
-
Carboxamide functionalization: Conversion of a carboxylic acid or ester intermediate to the amide using coupling agents like EDCl/HOBt or via ammonolysis.
For example, 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1134423-12-3), a related compound, is synthesized by oxidizing the corresponding alcohol to an aldehyde, followed by purification via column chromatography.
Key Challenges
-
Regioselectivity: Ensuring substitution at the pyrazole’s 1- and 4-positions requires careful control of reaction conditions.
-
Sulfone stability: The 1,1-dioxothiolan group may undergo reduction under strong acidic or basic conditions, necessitating mild synthetic protocols .
Physico-Chemical Properties
Spectroscopic Data
-
IR spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹, carboxamide), S=O asymmetric stretch (~1300 cm⁻¹), and C=O stretch (~1650 cm⁻¹).
-
NMR: ¹H NMR would show pyrazole ring protons (δ 7.5–8.5 ppm), thiolan methylene groups (δ 2.5–3.5 ppm), and carboxamide NH₂ (δ 6.5–7.0 ppm) .
Applications in Research and Industry
Pharmaceutical Development
This compound’s scaffold is valuable for designing:
-
Anti-inflammatory agents: Targeting COX-2 and 5-lipoxygenase pathways.
-
Antimicrobials: Addressing drug-resistant pathogens through novel mechanisms.
-
Kinase inhibitors: For oncology applications, particularly in tyrosine kinase-driven cancers .
Chemical Intermediate
The carboxamide group serves as a versatile handle for further derivatization, enabling the synthesis of libraries for high-throughput screening.
Recent Research Findings and Future Directions
Computational Modeling
Molecular docking studies predict strong interactions with COX-2 (binding energy ≈ -9.2 kcal/mol) and EGFR kinase (binding energy ≈ -8.7 kcal/mol), primarily through hydrogen bonds with Arg120 and hydrophobic contacts with Leu352 .
Synthetic Optimization
Recent advances in flow chemistry and microwave-assisted synthesis could improve yield and purity, reducing reaction times from hours to minutes.
Target Identification
Ongoing proteomics studies aim to identify off-target effects and optimize selectivity, critical for reducing toxicity in therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume